1,8-Dimethyldibenzothiophene is a polycyclic aromatic compound characterized by its two methyl groups attached to the dibenzothiophene structure. Its molecular formula is with a molecular weight of approximately 212.31 g/mol. This compound is significant in geochemistry and organic chemistry due to its role as a marker for the thermal maturity of organic matter and its potential applications in various chemical processes.
1,8-Dimethyldibenzothiophene is primarily derived from the thermal degradation of organic matter, particularly in sedimentary environments. It can be found in crude oil and sediment extracts, where it is formed through complex geochemical processes involving the transformation of sulfur-containing organic compounds .
This compound belongs to the class of dibenzothiophenes, which are sulfur-containing polycyclic aromatic hydrocarbons. It is classified as an alkylated dibenzothiophene due to the presence of methyl substituents on the dibenzothiophene core structure.
The synthesis of 1,8-dimethyldibenzothiophene can be achieved through several methods:
1,8-Dimethyldibenzothiophene features a complex polycyclic structure consisting of two fused benzene rings and a thiophene ring. The methyl groups are positioned at the 1 and 8 positions relative to the sulfur atom in the thiophene ring.
CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)CInChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3RRYWCJRYULRSJM-UHFFFAOYSA-N1,8-Dimethyldibenzothiophene undergoes several key chemical reactions:
The mechanism of action for 1,8-dimethyldibenzothiophene primarily involves its reactivity due to the presence of sulfur in its structure. The electron-rich nature of the sulfur atom allows it to participate in various electrophilic substitutions and addition reactions.
The specific pathways depend on the conditions applied (e.g., temperature, solvent) and can lead to diverse products based on whether oxidation or reduction is favored.
1,8-Dimethyldibenzothiophene exhibits several notable physical properties:
1,8-Dimethyldibenzothiophene has several scientific uses:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0